molecular formula C11H15Cl2NO B7767240 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride CAS No. 5409-48-3

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

Cat. No.: B7767240
CAS No.: 5409-48-3
M. Wt: 248.15 g/mol
InChI Key: MQURAWQCJQTMJM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride is a chemical compound known for its applications in various scientific fields It is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.

    Condensation Reaction: 4-chlorobenzaldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its ketone backbone and functional groups. Key reaction pathways include:

1.1 Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Products : Oxidation of the ketone group yields carboxylic acids (e.g., 4-chlorobenzoic acid) or ketone derivatives (e.g., 4-chlorobenzophenone).

1.2 Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products : Reduction of the carbonyl group forms the corresponding alcohol, 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol.

1.3 Substitution

  • Reagents : Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

  • Products : Substitution at the chlorophenyl group generates derivatives with varied functional groups (e.g., methoxyphenyl or ethoxyphenyl analogs).

1.4 Nucleophilic Addition

  • Reagents : Grignard reagents (e.g., RMgX) or organolithium compounds.

  • Mechanism : The electrophilic carbonyl carbon reacts with nucleophiles, forming alcohols or other derivatives.

1.5 Condensation Reactions

  • Conditions : Acidic or basic catalysis, depending on the reaction partner.

  • Role : Serves as an intermediate in synthesizing complex molecules through carbonyl-derived condensations.

Structural and Reactivity Insights

The compound’s structure (C₁₁H₁₅ClNO·HCl) includes a chlorophenyl group and a dimethylamino moiety attached to a propanone backbone. Key features influencing reactivity:

  • Electrophilic carbonyl group : Prone to nucleophilic attack.

  • Substituent effects : The chlorophenyl group directs reactivity through electron-withdrawing effects, while the dimethylamino group may influence basicity and hydrogen bonding.

Reactivity Comparison Table

Reaction Type Reagents/Conditions Key Products
Oxidation KMnO₄/CrO₃ (acidic)4-Chlorobenzoic acid, 4-chlorobenzophenone
Reduction NaBH₄/LiAlH₄1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol
Substitution NaOCH₃/NaOEtMethoxyphenyl/ethoxyphenyl derivatives
Nucleophilic Addition Grignard reagents (RMgX)Alcohols or substituted carbonyl compounds
Condensation Acidic/basic catalysisComplex organic derivatives

Analytical Techniques for Reaction Monitoring

  • Spectroscopic methods :

    • NMR : Confirms structural integrity via proton and carbon shifts (e.g., δ 176.0 ppm for carbonyl carbon in ¹³C NMR) .

    • IR : Identifies functional groups (e.g., carbonyl absorption at ~1700 cm⁻¹).

  • Chromatographic methods :

    • HPLC : Ensures purity during synthesis and reaction monitoring.

Scientific Research Applications

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.
  • Reactivity : The compound undergoes several chemical reactions, including oxidation and reduction, which facilitate the formation of more complex organic molecules.

Biology

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, making it a candidate for further exploration in developing new antimicrobial agents.
  • Anticancer Research : Research is ongoing to evaluate its efficacy against various cancer cell lines due to its structural similarities with known anticancer agents .

Medicine

  • Therapeutic Potential : Investigations into its role as a therapeutic agent are underway, focusing on its mechanism of action involving enzyme inhibition and receptor interaction .
  • Clinical Studies : Case studies have reported on its effects in preclinical models for conditions such as renal cancer and thyroid neoplasms, highlighting its potential as a treatment option .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical reactions. Its unique properties allow for modifications that can lead to new products in agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-(ethylamino)propan-1-one: This compound has a similar structure but with an ethylamino group instead of a dimethylamino group.

    1-(4-Chlorophenyl)-3-(methylamino)propan-1-one: This compound has a methylamino group instead of a dimethylamino group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, often referred to as 1-Cl-PDAP, is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}ClN\O
  • Molecular Weight : 248.15 g/mol
  • Structural Characteristics : The compound features a chlorophenyl group and a dimethylamino group attached to a propanone backbone, contributing to its unique biological activity.

Biological Activities

Research has identified several key biological activities associated with 1-Cl-PDAP:

Antimicrobial Properties

1-Cl-PDAP exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant microorganisms.

Antioxidant Activity

The compound has shown the ability to scavenge free radicals , indicating its potential role as an antioxidant. This property may be beneficial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

1-Cl-PDAP acts as an inhibitor of acetylcholinesterase , an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could pave the way for developing new therapeutic agents targeting cognitive decline.

Anticancer Potential

Recent studies indicate that 1-Cl-PDAP possesses anticancer properties , particularly in inhibiting the growth of certain cancer cell lines. The compound's mechanism may involve interaction with specific molecular targets that regulate cell proliferation and apoptosis.

The precise mechanism of action for 1-Cl-PDAP is still under investigation. However, it is believed to interact with various molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity that influences cellular signaling pathways.

Understanding these interactions is crucial for elucidating the compound's full range of effects and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Cl-PDAP:

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of 1-Cl-PDAP found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

Another research effort evaluated the anticancer effects of 1-Cl-PDAP on human cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated significant growth inhibition in colorectal cancer cells (HCT116), with a GI50_{50} value of approximately 2.6 µM.

Cell LineGI50_{50} (µM)
HCT1162.6
HeLa5.0
MCF-73.8

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride, and how can reaction yields be improved?

Answer: The compound is typically synthesized via a two-step process:

Formation of the ketamine intermediate : Reacting 4-chlorophenyl precursors with dimethylamine derivatives under controlled heating. describes a method using imidazole in aqueous conditions at 100°C for 5 hours, yielding 68% of the intermediate .

Hydrochloride salt formation : Acidification with HCl to precipitate the final product.
Optimization strategies :

  • Temperature control : Maintain 100°C to prevent side reactions (e.g., imidazole decomposition).
  • Stoichiometric ratios : A 1:2 molar ratio of starting material to imidazole minimizes unreacted intermediates .
  • Purification : Vacuum filtration and drying under inert atmosphere improve purity (>95%) .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons) and δ 7.4–8.0 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance near δ 200 ppm verifies the ketone group .
  • IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 253 (free base) and 290 (HCl salt) confirm molecular weight .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Answer:

  • Storage : Store in airtight containers under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation .
  • Stability tests : Conduct accelerated aging studies (40°C/75% RH for 6 months) to assess decomposition. highlights the need to avoid aqueous environments to prevent hydrolysis of the dimethylamino group .
  • Handling : Use desiccants during weighing and avoid prolonged exposure to light, as UV irradiation may induce ketone oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported melting points (e.g., 99–101°C vs. literature 104°C)?

Answer:

  • Crystallographic refinement : Use programs like SHELXL ( ) to analyze crystal packing and polymorphism. Variations in melting points often arise from differences in crystalline phases or solvent inclusion .
  • Thermal analysis : Pair differential scanning calorimetry (DSC) with X-ray data to correlate thermal behavior with crystal structure. For example, a metastable polymorph may melt at 99–101°C, while the stable form aligns with literature values .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities. validates this method for detecting halogenated byproducts (e.g., 3-chlorophenyl derivatives) at ≤0.1% levels .
  • X-ray powder diffraction (XRPD) : Identify crystalline impurities by comparing experimental patterns with reference data .
  • Elemental analysis : Confirm stoichiometry (C, H, N, Cl) to detect deviations caused by incomplete salt formation .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Protonation effects : The dimethylamino group’s protonation enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles (e.g., Grignard reagents). demonstrates this in the synthesis of naphthyl ether derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize the transition state in SN2 mechanisms, improving yields by 20–30% compared to aqueous systems .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Answer:

  • DFT calculations : Model protonation states at different pH levels. The dimethylamino group (pKa ~9.5) remains protonated below pH 7, stabilizing the salt form .
  • Molecular dynamics (MD) simulations : Predict hydrolysis pathways in acidic/basic media. correlates simulated degradation products (e.g., 4-chlorobenzoic acid) with experimental HPLC data .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQURAWQCJQTMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170868
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride
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Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-83-0, 5409-48-3
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1798-83-0
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Record name NSC12473
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Record name 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride
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Synthesis routes and methods

Procedure details

To EtOH (80 mL), p-chloroacetophenone (77.3 g, 0.50 mol), dimethylamine hydrochloride (52.7 g, 0.65 mol), paraformaldehyde (19.8 g, 0.66 mol) and concentrated aqueous HCl (1 mL) were added and the mixture was refluxed for 5 h. The mixture was cooled to 40° C., acetone (400 mL) was added, and under stirring the mixture was cooled further to 20° C. The precipitate was filtered, washed with acetone and PA, and air dried to obtain 69.5 g of product which was used without further purification in the subsequent step.
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Quantity
52.7 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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